molecular formula C11H19N3 B13938261 2,6-Bis(dimethylaminomethyl)pyri-dine

2,6-Bis(dimethylaminomethyl)pyri-dine

Cat. No.: B13938261
M. Wt: 193.29 g/mol
InChI Key: MGYGVVVDLZIDTB-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylaminomethyl)pyridine is a pyridine-derived ligand featuring two dimethylaminomethyl substituents at the 2- and 6-positions of the pyridine ring. This compound is widely utilized in coordination chemistry due to its ability to form stable complexes with transition metals, which are critical for catalysis, material science, and bioinorganic applications . Its tertiary amine groups enhance electron-donating capabilities, while the pyridine backbone provides a rigid framework for stereochemical control.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[6-[(dimethylamino)methyl]pyridin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C11H19N3/c1-13(2)8-10-6-5-7-11(12-10)9-14(3)4/h5-7H,8-9H2,1-4H3

InChI Key

MGYGVVVDLZIDTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,6-dimethylpyridine+formaldehyde+dimethylamineN2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine\text{2,6-dimethylpyridine} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine} 2,6-dimethylpyridine+formaldehyde+dimethylamine→N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine

Industrial Production Methods: In an industrial setting, the production of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes. The dimethylamino groups play a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

(a) 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine
  • Molecular Formula : C₃₃H₄₃N₃ .
  • Key Features: Bulky 2,6-diisopropylphenyl groups introduce significant steric hindrance, limiting metal coordination geometries. The imino groups (C=N) enhance π-backbonding with metals like Pd or Pt .
  • Applications : Used in olefin polymerization catalysts due to its ability to stabilize high-valent metal centers .
(b) 2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)
  • Structural Data : Features oxazoline rings at the 2- and 6-positions, which act as chiral auxiliaries. The nitrogen atoms in oxazoline participate in metal coordination .
  • Thermal Behavior : Differential scanning calorimetry (DSC) studies reveal a melting point of 148–150°C, with decomposition above 250°C, indicating moderate thermal stability .
  • Applications : Effective in asymmetric catalysis, such as ruthenium-mediated enantioselective cyclopropanation reactions .
(c) 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)
  • Extraction Efficiency: Demonstrates a separation factor (SF) of ~200 for Am(III)/Eu(III) in the presence of 2-bromohexanoic acid, outperforming its neopentyl analog (C5-BPP, SF ~100) .
  • Stability : Lower stability constants compared to C5-BPP but superior selectivity for actinides over lanthanides .

Coordination Chemistry and Metal Complexation

Compound Metal Compatibility Coordination Geometry Notable Complexes
2,6-Bis(dimethylaminomethyl)pyridine Co(II), Ni(II), Cu(II) Octahedral or square planar [Co(mbzimpy)(bipy)Cl]ClO₄
Py-box Ru(II), Cu(II), Fe(II) Trigonal bipyramidal Ru(Py-box)(CO)₃Cl
C4-BPP Am(III), Eu(III) Hexagonal Am(C4-BPP)(NO₃)₃

Key Observations :

  • Pyridine derivatives with bulky substituents (e.g., tert-butyl or diisopropylphenyl) favor selective metal binding but reduce reaction rates due to steric effects .
  • Oxazoline-containing ligands (Py-box) enable chiral induction in catalytic cycles, critical for pharmaceutical synthesis .

Functional Group Impact on Reactivity

(a) Electron-Donating vs. Electron-Withdrawing Groups
  • Dimethylaminomethyl groups: Enhance electron density on the pyridine ring, promoting oxidative addition reactions in Pd-catalyzed cross-couplings .
  • Tosyloxymethyl groups (e.g., 2,6-bis(tosyloxymethyl)pyridine): Increase electrophilicity, making the compound reactive toward nucleophilic substitution .
(b) Thioether vs. Ether Linkages
  • Butylthiomethyl/phenylthiomethyl derivatives (e.g., compounds 4 and 5 in ): Exhibit stronger metal-sulfur interactions, useful in inhibiting tyrosinase activity (IC₅₀ values < 10 μM) .
  • Benzyloxy derivatives (e.g., 2,6-bis(benzyloxy)pyridine): Ether linkages provide hydrolytic stability but lower binding affinity compared to thioethers .

Thermal and Chemical Stability

Compound Melting Point (°C) Decomposition Temperature (°C) Stability in Acidic Conditions
2,6-Bis(dimethylaminomethyl)pyridine 90–92 >200 Moderate
Py-box 148–150 >250 High
2,6-Bis(bromomethyl)pyridine 45–47 N/A Low (hydrolyzes readily)

Note: Bromomethyl derivatives () are highly reactive but require careful handling due to toxicity (GHS hazard class 1B) .

Biological Activity

2,6-Bis(dimethylaminomethyl)pyridine (often abbreviated as DMAMP) is a nitrogen-containing heterocyclic compound characterized by its two dimethylaminomethyl substituents at the 2 and 6 positions of the pyridine ring. This unique substitution pattern contributes to its biological activity, particularly in coordination chemistry and catalysis.

Anticancer Potential

Research has indicated that DMAMP and its derivatives exhibit promising anticancer properties. A study highlighted the synthesis of novel dimers incorporating DMAMP, which showed significant cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells. The IC50_{50} values observed ranged from 3.17 µM to 9.68 µM, indicating considerable potency compared to reference drugs .

Coordination Chemistry

DMAMP has been extensively studied for its role as a ligand in coordination complexes. It forms stable complexes with several metal ions, including uranyl (UO22+_2^{2+}). The geometry of these complexes often features pentagonal bipyramidal coordination, which is crucial for their catalytic activity in biochemical reactions .

Mechanistic Insights

The mechanism of action for DMAMP in biological systems may involve the formation of metal-ligand complexes that mimic natural enzymes. For example, studies have shown that DMAMP can facilitate reactions such as RNA cleavage and transacylation, potentially serving as a model for designing therapeutic agents targeting nucleic acids .

Case Studies

  • Antitumor Activity : A study focused on DMAMP derivatives demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The selectivity index (SI) was significantly high, suggesting that these compounds could be developed into targeted cancer therapies .
  • Catalytic Applications : Research involving DMAMP-functionalized calixarene complexes showed enhanced catalytic activity in methanolysis reactions. These findings suggest that DMAMP can serve as an effective catalyst in synthetic organic chemistry .

Comparative Table of Biological Activity

CompoundKey FeaturesBiological Activity
2,6-Bis(dimethylaminomethyl)pyridine Strong nucleophilicity due to amino groupsAnticancer activity (IC50: 3.17-9.68 µM)
Uranyl Complex with DMAMP Pentagonal bipyramidal coordinationCatalytic activity in RNA cleavage
DMAMP Derivatives Varied structural modificationsSelective cytotoxicity in cancer cells

Q & A

Q. What purification techniques are optimal for isolating 2,6-Bis(dimethylaminomethyl)pyridine post-synthesis?

  • Answer :
  • Column Chromatography : Use silica gel with CH₂Cl₂/MeOH gradients to remove unreacted amines .
  • Recrystallization : Employ DMSO/water mixtures to obtain high-purity crystals for XRD analysis .

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